molecular formula C13H9BrO B2813741 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene CAS No. 42969-71-1

1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene

Cat. No.: B2813741
CAS No.: 42969-71-1
M. Wt: 261.118
InChI Key: SZEDNMWTIBLPQH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene (C₁₃H₉BrO, MW 261.11 g/mol) is a brominated naphthalene derivative featuring a propargyl ether substituent at the 2-position. This compound is of interest in organic synthesis due to its dual functional groups: the bromine atom at position 1 enables cross-coupling reactions (e.g., Suzuki, Ullmann), while the propargyl ether group facilitates cycloaddition chemistry, such as copper-catalyzed azide-alkyne cycloaddition (CuAAC) . The synthesis typically involves alkylation of 1-bromo-2-naphthol with propargyl bromide under basic conditions (e.g., K₂CO₃ in DMF), as described in analogous procedures for related (prop-2-yn-1-yloxy)naphthalene derivatives .

Properties

IUPAC Name

1-bromo-2-prop-2-ynoxynaphthalene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9BrO/c1-2-9-15-12-8-7-10-5-3-4-6-11(10)13(12)14/h1,3-8H,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEDNMWTIBLPQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCOC1=C(C2=CC=CC=C2C=C1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene can be synthesized through a multi-step process. One common method involves the bromination of 2-(prop-2-yn-1-yloxy)naphthalene. The reaction typically uses bromine or a bromine source in the presence of a catalyst to achieve the desired substitution .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products depend on the specific reaction conditions and reagents used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

Organic Synthesis

1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene serves as an important intermediate in the synthesis of more complex organic molecules. It is particularly useful in the formation of triazole compounds, which have diverse biological activities. The compound can undergo Huigens dipolar cycloaddition reactions with azides to form 1,2,3-triazoles, which are valuable in medicinal chemistry due to their pharmacological properties.

Antibacterial Activity

Research has indicated that derivatives of 1-bromo compounds exhibit antibacterial properties against various bacterial strains. For instance, studies have shown that certain synthesized derivatives demonstrate significant inhibitory effects against Bacillus subtilis, with percentage inhibition values indicating potential as antibacterial agents .

Biological Evaluation

The compound has also been evaluated for its urease inhibition activity, which is relevant in treating conditions like kidney stones and urinary infections. The synthesized compounds showed moderate to very good urease inhibition activities, suggesting potential therapeutic applications .

Case Studies

Study Findings
Batool et al. (2014)Synthesized various derivatives including 1-bromo compounds and evaluated their antibacterial and urease inhibition activities. Notable results included a percentage inhibition of 55.67% against Bacillus subtilis at 100 µg/ml .
IUCr Study (2018)Investigated two polymorphs of related compounds, providing insights into their molecular structures and conformations which are essential for understanding their reactivity and potential applications .
PMC Study (2020)Focused on the synthesis of triazole derivatives from similar structures, emphasizing the versatility of such compounds in medicinal chemistry .

Mechanism of Action

The mechanism by which 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene exerts its effects involves interactions with molecular targets such as enzymes or receptors. The bromine atom and prop-2-yn-1-yloxy group play crucial roles in these interactions, influencing the compound’s reactivity and binding affinity. Specific pathways may include inhibition or activation of enzymatic activities, modulation of receptor functions, and alteration of cellular signaling processes .

Comparison with Similar Compounds

Structural Analogues with Alkyl/Alkenyl Substituents

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference
1-Bromo-2-methylnaphthalene C₁₁H₉Br Methyl (-CH₃) Studied for C–Br bond dissociation dynamics; used in mechanistic studies
1-Bromo-2-(2-methylprop-1-en-1-yl)naphthalene (A9) C₁₄H₁₃Br Alkenyl (-CH₂C(CH₃)=CH₂) NMR data (δ 6.48 ppm for vinyl proton); high regioselectivity in Lewis acid-catalyzed reactions
1-Bromo-2-vinylnaphthalene C₁₂H₉Br Vinyl (-CH=CH₂) Potential monomer for polymerization; synthetic intermediate

Key Differences :

  • Electronic Effects : Propargyl ethers (target compound) introduce electron-withdrawing character via oxygen, enhancing electrophilicity at the bromine site compared to methyl or alkenyl groups.
  • Reactivity : The propargyl group supports click chemistry, whereas alkenyl/vinyl substituents are tailored for metathesis or polymerization .

Halogenated and Electron-Deficient Derivatives

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference
1-Bromo-2-(bromomethyl)naphthalene C₁₁H₈Br₂ Bromomethyl (-CH₂Br) Intermediate for phosphonium salt synthesis (e.g., Wittig reactions)
1-Bromo-2-(perfluoroprop-1-en-2-yl)naphthalene (2q) C₁₃H₆BrF₆ Perfluoropropenyl (-CF₂CF=CF₂) High thermal stability; used in fluorinated material synthesis
1-Bromo-2-methoxynaphthalene C₁₁H₉BrO Methoxy (-OCH₃) Electron-donating group reduces electrophilicity at bromine; slower coupling kinetics

Key Differences :

  • Steric and Electronic Profiles : Bromomethyl and perfluoropropenyl groups increase steric bulk and electron deficiency, contrasting with the linear propargyl ether. Methoxy groups deactivate the ring, hindering substitution at bromine .
  • Applications : Bromomethyl derivatives are precursors to phosphonium salts, while fluorinated analogs are niche in material science .

Heteroatom-Functionalized Derivatives

Compound Name Molecular Formula Substituent(s) Key Properties/Applications Reference
1-Bromo-8-(phenylselenyl)naphthalene (CIKPUI) C₁₆H₁₁BrSe Phenylselenyl (-SePh) Exhibits π-stacking interactions; used in organoselenium chemistry
1-Bromo-2-naphthaldehyde C₁₁H₇BrO Aldehyde (-CHO) Reactive carbonyl for condensation reactions; precursor to alkenyl derivatives

Key Differences :

  • Reactivity : The aldehyde group enables nucleophilic additions (e.g., Grignard), whereas phenylselenyl groups participate in radical or redox reactions .
  • Crystal Packing : Selenium-containing derivatives exhibit unique secondary bonding interactions (e.g., Se···π) compared to the propargyl ether’s linear geometry .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-Bromo-2-(prop-2-yn-1-yloxy)naphthalene, and how can reaction conditions be optimized?

  • Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 2-bromonaphthol with propargyl bromide in the presence of a base (e.g., K₂CO₃) in a mixed solvent system (e.g., nitromethane/ethanol) under reflux. Catalyst selection (e.g., Pd for cross-couplings) and solvent polarity are critical for yield optimization. Reaction progress should be monitored via TLC or GC-MS . For reproducibility, ensure rigorous drying of solvents and reagents to avoid side reactions.

Q. How is this compound characterized structurally?

  • Methodological Answer : Use a combination of ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons, propargyloxy group). For example, the propargyl proton typically appears as a triplet near δ 2.5 ppm. High-resolution mass spectrometry (HRMS) validates molecular weight (theoretical MW: 261.11 g/mol). X-ray crystallography may resolve ambiguities in regiochemistry, though crystallization conditions must be optimized due to the compound’s hydrophobic nature .

Q. What are the known reactivity profiles of this compound in organic synthesis?

  • Methodological Answer : The bromine atom facilitates electrophilic aromatic substitution (e.g., Suzuki couplings), while the propargyloxy group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition). To avoid competing side reactions (e.g., alkyne polymerization), use inert atmospheres and low temperatures during functionalization. Kinetic studies suggest the bromine site is more reactive than the propargyl group under Pd catalysis .

Q. What toxicological data exist for this compound, and how reliable are extrapolations from related naphthalene derivatives?

  • Methodological Answer : While direct toxicity data are limited, structural analogs (e.g., brominated naphthalenes) show hepatotoxic and respiratory effects in rodents via cytochrome P450-mediated metabolism. Use in vitro models (e.g., HepG2 cells) to assess metabolic pathways. For environmental toxicity, employ OECD guidelines for biodegradation and bioaccumulation studies, noting that bromine substituents may enhance persistence .

Advanced Research Questions

Q. How can computational modeling predict the compound’s reactivity and interaction with biological targets?

  • Methodological Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to map electrostatic potential surfaces, identifying nucleophilic/electrophilic sites. Molecular docking (AutoDock Vina) can predict binding affinities to enzymes like CYP450. Validate predictions with experimental kinetic data (e.g., IC₅₀ values from enzyme inhibition assays). Note discrepancies between gas-phase calculations and solvent effects .

Q. What strategies resolve contradictions in reported synthetic yields or biological activity data?

  • Methodological Answer : Conduct meta-analyses of literature data (e.g., Web of Science, PubMed) using inclusion criteria such as purity (>95%), solvent systems, and assay methodologies. For biological studies, assess risk of bias via tools like Table C-6/C-7 (e.g., randomization, blinding). Replicate conflicting protocols with controlled variables (e.g., oxygen levels in cross-couplings) .

Q. How does the propargyloxy group influence the compound’s photophysical properties?

  • Methodological Answer : Compare UV-Vis absorption/emission spectra with non-alkynylated analogs. The propargyloxy group may redshift absorption due to extended conjugation. Time-resolved fluorescence spectroscopy quantifies excited-state lifetimes. Computational TD-DFT models correlate electronic transitions with experimental λmax values .

Q. What environmental monitoring methods are suitable for detecting this compound in ecosystems?

  • Methodological Answer : Use SPME-GC/MS for trace detection in water/sediment. For biotic matrices, employ QuEChERS extraction followed by LC-HRMS. Calibrate with isotope-labeled internal standards (e.g., ¹³C-bromo analogs) to correct matrix effects. Monitor degradation products (e.g., naphthoquinones) via suspect screening .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced bioactivity?

  • Methodological Answer : Systematically modify substituents (e.g., replacing Br with Cl, varying alkynyl chain length). Test derivatives in parallel assays (e.g., antimicrobial MIC, cytotoxic IC₅₀). Multivariate analysis (e.g., PCA) identifies key descriptors (logP, H-bond donors) linked to activity. Prioritize derivatives with >10-fold potency improvements over the parent compound .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.